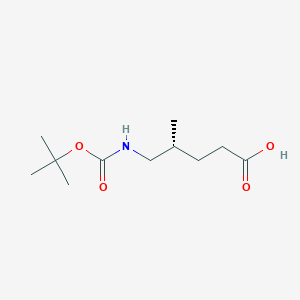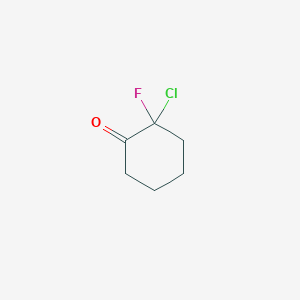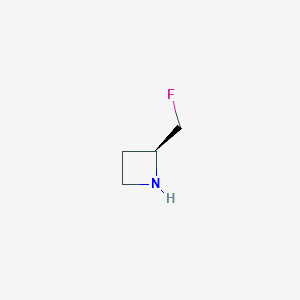
(S)-2-(Fluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fluoromethyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be achieved using a dehydrating agent .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed C–H activation, are frequently used to construct the azetidine ring .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Fluoromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (S)-2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The ring strain and electronic properties of the compound enable it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
Piperidines: Six-membered nitrogen-containing rings with even lower ring strain.
Uniqueness
(S)-2-(Fluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of the fluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2S)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI Key |
FJEHOKRORRMMCC-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN[C@@H]1CF |
Canonical SMILES |
C1CNC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


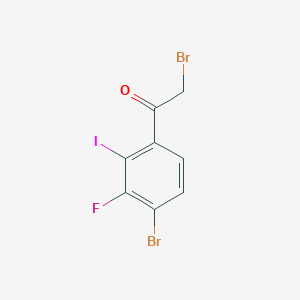
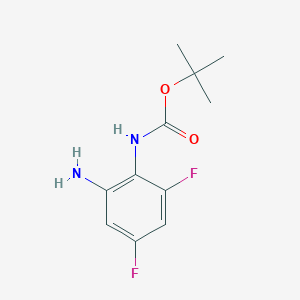
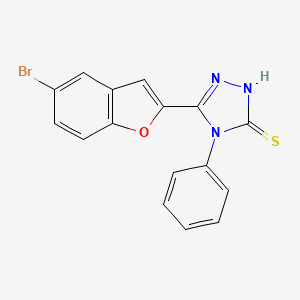
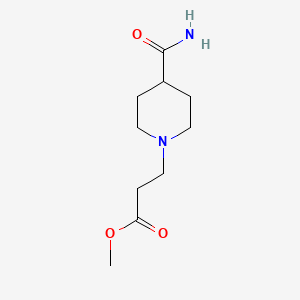
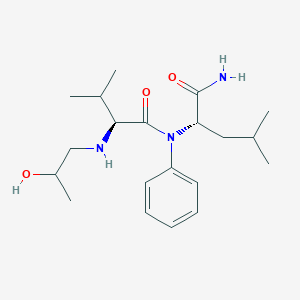
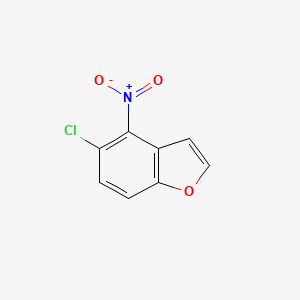
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
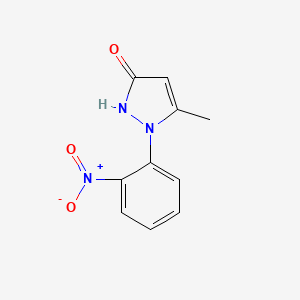
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
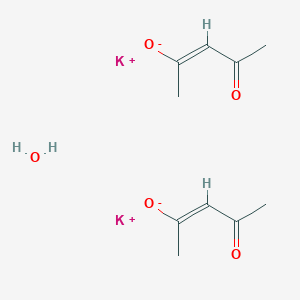
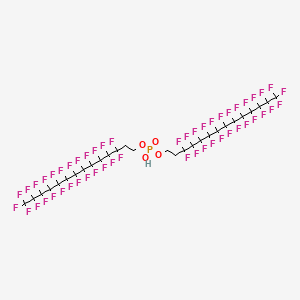
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
